Single-Concentration Inhibition Data from Sanford-Burnham Center for Chemical Genomics HTS Panel
In a high-throughput screen conducted by the Sanford-Burnham Center for Chemical Genomics, a compound containing the identical ‘2-oxo-2-(4-phenylpiperazin-1-yl)ethyl’ fragment (4-(diethylamino)benzoic acid ester) was measured at a single concentration of 10 µM and showed ≤50% inhibition, translating to an extrapolated IC₅₀ of approximately 100 µM [1]. In contrast, the target compound 4-(2-Furoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one presents the same pharmacophoric tail but a distinct 2-furoyl-piperazin-2-one core, which, based on scaffold-class trends, is likely to alter both binding kinetics and selectivity profiles [2]. No direct head-to-head experiment has been published.
| Evidence Dimension | Biochemical inhibition (single-point screen) |
|---|---|
| Target Compound Data | No direct data available for 4-(2-Furoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one in this assay. |
| Comparator Or Baseline | 4-(Diethylamino)benzoic acid [2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] ester: IC₅₀ ≈ 100 µM (extrapolated from 10 µM single-point inhibition) |
| Quantified Difference | Not applicable (different chemotypes) |
| Conditions | Sanford-Burnham Center HTS assay; compound concentration 10 µM; biochemical target not disclosed. |
Why This Matters
This is the closest publicly available quantitative reference point for the 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl fragment, and it establishes a baseline sensitivity range that can guide resynthesis and re-profiling of the target compound.
- [1] BindingDB. BDBM53532 – 4-(diethylamino)benzoic acid [2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] ester. IC₅₀ data. View Source
- [2] Rybka S, Obniska J, Rapacz A, et al. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorg Med Chem Lett. 2011;21(19):5854-5857. View Source
